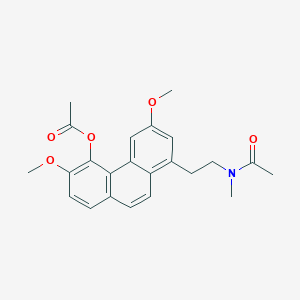
ATM4 4-Acetoxy Analog
Overview
Description
ATM4 4-Acetoxy Analog is a major product of the acetylation of thebaine using acetic anhydride . It is categorized as a potential impurity in the synthesis of heroin . It has been found in seized heroin samples . This compound is intended for research and forensic applications .
Synthesis Analysis
The synthesis of ATM4 4-Acetoxy Analog involves the acetylation of opium with acetic anhydride, which converts morphine to heroin . This process produces a variety of other acetylated products from other endogenous alkaloids, including thebaine .Molecular Structure Analysis
The formal name of ATM4 4-Acetoxy Analog is N-[2-[5-(acetyloxy)-3,6-dimethoxy-1-phenanthrenyl]ethyl]-N-methyl-acetamide . Its molecular formula is C23H25NO5 and its molecular weight is 395.5 .Chemical Reactions Analysis
The acetylation of opium with acetic anhydride, which converts morphine to heroin, produces a variety of other acetylated products from other endogenous alkaloids, including thebaine . ATM4 4-Acetoxy Analog is a major product of this acetylation .Physical And Chemical Properties Analysis
ATM4 4-Acetoxy Analog is a crystalline solid . Its solubility is 25 mg/ml in DMF, 0.5 mg/ml in DMF:PBS (pH 7.2) (1:1), and 15 mg/ml in DMSO .Scientific Research Applications
Forensic Chemistry & Toxicology
ATM4 4-Acetoxy Analog: is utilized as an analytical reference standard in forensic chemistry to identify potential impurities in the synthesis of heroin . It has been found in seized heroin samples, indicating its role in the illegal drug trade. Researchers use this compound to understand the chemical signatures of illicit drugs, which aids in source identification and law enforcement efforts .
Opioid Research
In opioid research, ATM4 4-Acetoxy Analog serves as a model compound to study the metabolic pathways of opiate derivatives . Its structural similarity to other opiate compounds allows scientists to infer the metabolic fate of new synthetic opioids, contributing to the development of treatments for opioid addiction and overdose.
Proteomics
ATM4 4-Acetoxy Analog: is used in proteomics research to investigate protein interactions and modifications . Its application in this field helps in understanding the complex dynamics of protein networks, which is crucial for drug design and understanding disease mechanisms at the molecular level.
Mass Spectrometry
As a reference standard, ATM4 4-Acetoxy Analog is essential for calibrating mass spectrometry equipment . It ensures the accuracy and precision of mass spectrometric analyses, which is vital for quantitative measurements in both research and clinical diagnostics.
Synthetic Chemistry
The compound is a significant byproduct in the acetylation of thebaine using acetic anhydride . This highlights its relevance in synthetic chemistry, where understanding the formation of byproducts can lead to more efficient synthesis routes for pharmaceuticals.
Drug Impurity Profiling
ATM4 4-Acetoxy Analog: is crucial for drug impurity profiling, where it is used to identify and quantify impurities that may arise during the manufacturing process of drugs . This is important for ensuring the safety and efficacy of pharmaceutical products.
Mechanism of Action
Target of Action
ATM4 4-Acetoxy Analog is a major product of the acetylation of thebaine using acetic anhydride . Thebaine is an opiate alkaloid derived from the poppy plant, Papaver somniferum
Biochemical Pathways
It is known to be involved in the metabolic pathway of thebaine, an opiate alkaloid .
Result of Action
It is categorized as a potential impurity in the synthesis of heroin .
Action Environment
It is known that it is stable for at least 5 years when stored at -20°c .
This compound is primarily used for research and forensic applications .
Safety and Hazards
properties
IUPAC Name |
[8-[2-[acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-14(25)24(3)11-10-17-12-18(27-4)13-20-19(17)8-6-16-7-9-21(28-5)23(22(16)20)29-15(2)26/h6-9,12-13H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCNMUAWZXTDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCC1=C2C=CC3=C(C2=CC(=C1)OC)C(=C(C=C3)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024758 | |
| Record name | 8-{2-[Acetyl(methyl)amino]ethyl}-3,6-dimethoxy-4-phenanthryl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate | |
CAS RN |
91295-74-8 | |
| Record name | 8-{2-[Acetyl(methyl)amino]ethyl}-3,6-dimethoxy-4-phenanthryl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)
![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)

![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)
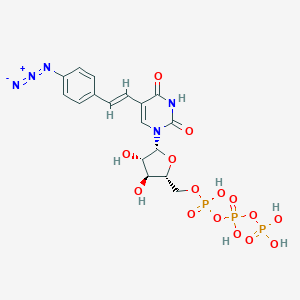
![Benzo[b]perylene](/img/structure/B48583.png)
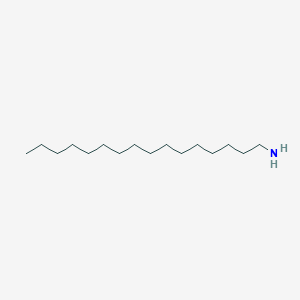
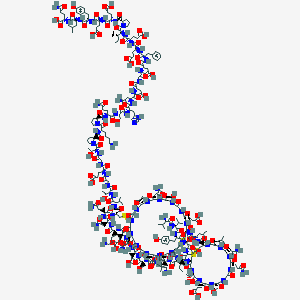

![1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B48592.png)
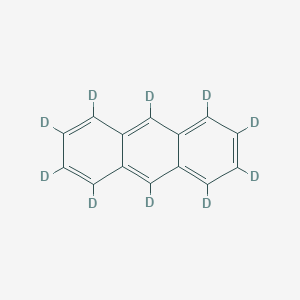
![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)

